molecular formula C19H18N2O3 B249980 N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No.: B249980
M. Wt: 322.4 g/mol
InChI Key: CJQKZZRIKGCEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.

Mechanism of Action

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased survival and proliferation of B-cells, as well as enhanced apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B-cell malignancies in preclinical models and clinical trials. It has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies. This compound has a favorable safety profile, with manageable adverse events such as diarrhea, nausea, and fatigue.

Advantages and Limitations for Lab Experiments

The advantages of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide for lab experiments include its potent activity against B-cell malignancies, its ability to enhance the activity of other drugs, and its favorable safety profile. The limitations of this compound for lab experiments include its relatively low yield in synthesis, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

For N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide include the investigation of its activity in combination with other drugs, the identification of biomarkers that predict response to treatment, and the development of more potent and selective BTK inhibitors. In addition, the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting from commercially available starting materials. The first step is the protection of the hydroxyl group of tetrahydrofuran with a methoxymethyl group. The second step is the reaction of 4-bromo-2-cyanophenol with the protected tetrahydrofuran derivative to form the corresponding ether. The third step is the deprotection of the methoxymethyl group to give the final product, this compound. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-(2-cyanophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. This compound has also been shown to enhance the activity of other drugs used in the treatment of B-cell malignancies, such as rituximab and venetoclax. In addition, this compound has shown promising results in clinical trials, with a favorable safety profile and significant activity in patients with relapsed or refractory B-cell malignancies.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C19H18N2O3/c20-12-15-4-1-2-6-18(15)21-19(22)14-7-9-16(10-8-14)24-13-17-5-3-11-23-17/h1-2,4,6-10,17H,3,5,11,13H2,(H,21,22)

InChI Key

CJQKZZRIKGCEPB-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.